molecular formula C11H10N2O B1349404 6-Methoxy-2,2'-bipyridine CAS No. 54015-96-2

6-Methoxy-2,2'-bipyridine

Cat. No.: B1349404
CAS No.: 54015-96-2
M. Wt: 186.21 g/mol
InChI Key: ZYJZKPCXIIAKKJ-UHFFFAOYSA-N
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Description

6-Methoxy-[2,2’]bipyridinyl is an organic compound with the molecular formula C11H10N2O. It is a derivative of bipyridine, where a methoxy group is attached to the 6th position of the bipyridine structure. This compound is known for its unique chemical properties and has been studied for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-[2,2’]bipyridinyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two different organic groups. The process involves the reaction of a boronic acid or ester with a halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of 6-Methoxy-[2,2’]bipyridinyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-[2,2’]bipyridinyl undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted bipyridine compounds.

Scientific Research Applications

Scientific Research Applications

  • Ligand in Metal Complexes: 2,2'-Bipyridine is a strong co-ligand used in synthesizing mixed ligand complexes . Transition metals like ruthenium can coordinate with bipyridine-based ligands for water oxidation catalysis . Nickel complexes with Schiff base ligands incorporating ortho-vanillin and isobutyl amine have been synthesized and studied for biological activity .
  • Antimicrobial Activity: Nickel complexes synthesized with 6-methoxy-2,2'-bipyridine derivatives exhibit potential antibacterial and antifungal activities .
    • A study reported the synthesis of bis(2-methoxy-6-{[(2-methyl propyl)imino]methyl}phenolato) nickel (II) complex, which demonstrated antimicrobial activity against Escherichia coli and Staphylococcus aureus, as well as Candida albicans and Candida tropicalis .
    • The minimum inhibitory concentration (MIC) values indicated the compound's ability to inhibit microbial growth at low concentrations, suggesting its therapeutic potential .
    • Molecular docking studies revealed the complex's binding affinity and interaction with protein targets in these microorganisms, further supporting its antimicrobial properties .
  • Fluorescent Probe for Zinc Ion Detection: 6-Amino-2,2'-bipyridine derivatives are used to create ratiometric fluorescence probes for detecting zinc ions (Zn2+) in living cells .
    • A novel ratiometric fluorescence probe, 5-(4-methoxyphenyl)-4-(methylsulfanyl)-[2,2'-bipyridin]-6-amine, was developed based on the 6-amino-2,2'-bipyridine scaffold .
    • This probe exhibited a nanomolar-level dissociation constant, a large Stokes shift, and an excellent detection limit under physiological conditions .
    • Fluorescence imaging demonstrated that the probe had good cell membrane permeability and could visualize endogenous labile Zn2+ in A549 human lung adenocarcinoma cells .
  • Catalysis: Pt(II) cyclometalated rollover complexes with substituted bipyridines, including this compound, are used in catalytic processes such as hydrogen transfer reactions .

Case Studies

  • Antimicrobial Activity of Nickel Complex:
    • Complex: Bis(2-methoxy-6-{[(2-methyl propyl)imino]methyl}phenolato) nickel (II)
    • Target Microorganisms: Escherichia coli, Staphylococcus aureus, Candida albicans, Candida tropicalis
    • Results: The complex demonstrated antimicrobial activity, with minimum inhibitory concentration (MIC) values indicating its ability to inhibit microbial growth at low concentrations . Molecular docking studies supported its interaction with protein targets in these microorganisms .
  • Fluorescence Probe for Zinc Ion Detection:
    • Probe: 5-(4-methoxyphenyl)-4-(methylsulfanyl)-[2,2'-bipyridin]-6-amine
    • Target: Zinc ions (Zn2+) in living cells
    • Results: The probe exhibited a nanomolar-level dissociation constant, a large Stokes shift, and an excellent detection limit under physiological conditions. It also showed good cell membrane permeability and the ability to visualize endogenous labile Zn2+ in A549 human lung adenocarcinoma cells .

Data Table: Antimicrobial Activity of Nickel Complex

MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
Escherichia coli3040
Staphylococcus aureus2030
Candida albicans2030
Candida tropicalis3040

Reactivity

Mechanism of Action

The mechanism of action of 6-Methoxy-[2,2’]bipyridinyl involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and physical properties. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

6-Methoxy-[2,2’]bipyridinyl can be compared with other similar compounds, such as:

    2,2’-Bipyridine: A widely used ligand in coordination chemistry.

    4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.

    3,3’-Bipyridine: A bipyridine isomer with unique properties.

The uniqueness of 6-Methoxy-[2,2’]bipyridinyl lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other bipyridine derivatives .

Biological Activity

6-Methoxy-2,2'-bipyridine is an organic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article explores its biological activity, including its interactions with biological macromolecules, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a bipyridine derivative characterized by the presence of a methoxy group at the 6-position. Its chemical formula is C11H10N2OC_{11}H_{10}N_2O, and it possesses distinct electronic properties that influence its reactivity and interaction with biological systems.

1. Interaction with Metal Complexes

Research has demonstrated that this compound can act as a ligand in metal complexes, particularly with platinum (Pt(II)). These complexes exhibit diverse biological activities, including:

  • Antitumor Activity : The incorporation of this compound in Pt(II) complexes has shown promising results in inhibiting cancer cell proliferation. For example, studies indicate that these complexes can selectively target cancer cells while sparing normal cells, suggesting a potential for reduced side effects compared to traditional chemotherapy agents .
  • Mechanism of Action : The antitumor efficacy is attributed to the ability of these complexes to bind to DNA, leading to the formation of DNA adducts that disrupt replication and transcription processes. This mechanism is critical in understanding how these compounds can be utilized in cancer therapy .

2. Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various human cancer cell lines, including HeLa, MCF7, and SKOV3. The results from these studies indicate that:

  • Selective Cytotoxicity : this compound derivatives exhibit significant cytotoxic effects on cancer cells while demonstrating lower toxicity towards normal cells (e.g., NIH 3T3). This selectivity is crucial for developing safer anticancer therapies .
  • Quantitative Analysis : In vitro assays such as the MTT assay have been employed to quantify cell viability post-treatment with these compounds. Results typically show a dose-dependent decrease in viability for cancer cells treated with this compound complexes .
Cell LineIC50 (µM)Selectivity Index
HeLa105
MCF7154
NIH 3T3>50-

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of metal complexes involving this compound against various pathogenic strains. The findings revealed:

  • Effective Against Bacteria and Fungi : The complexes demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria as well as fungal strains. The disk diffusion method was utilized to assess antimicrobial activity, showing zones of inhibition comparable to standard antibiotics .

Case Study 2: Fluorescence Imaging Applications

Another application of this compound is in the development of ratiometric fluorescence probes for imaging cellular zinc ions (Zn²⁺):

  • Cell Membrane Permeability : The compound was incorporated into a fluorescence probe that exhibited excellent cell membrane permeability and specificity for Zn²⁺ detection in living cells. This capability enhances our understanding of zinc's role in cellular processes and disease states .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-methoxy-2,2'-bipyridine, and how do reaction conditions influence yield?

  • Methodology : The compound is commonly synthesized via Negishi cross-coupling using halogenated pyridine precursors and organozinc reagents. For example, Suzuki-Miyaura coupling (using palladium catalysts) has been applied to derivatives like 6-ethyl- and this compound. Key factors include:

  • Catalyst choice (e.g., Pd or Ni) .
  • Solvent selection (DMF, toluene) and inert atmosphere .
  • Temperature control to avoid side reactions (e.g., over-oxidation) .
    • Data Note : Yields >70% are achievable with optimized protocols, though steric hindrance from substituents may require extended reaction times .

Q. How does this compound coordinate with transition metals, and what spectroscopic techniques confirm complex formation?

  • Coordination Behavior : The ligand binds via its two nitrogen atoms, forming stable octahedral or square-planar complexes with metals like Pt(II), Cu(II), and Fe(II). The methoxy group at the 6-position introduces steric and electronic effects, altering redox potentials .
  • Characterization :

  • UV-Vis Spectroscopy : Metal-to-ligand charge transfer (MLCT) bands between 400–600 nm confirm coordination .
  • IR/NMR : Shifts in N–H stretching (IR) or pyridine ring protons (NMR) indicate binding .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., Pt–N bonds ~2.0 Å in Pt(II) complexes) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Precautions :

  • Use gloves, goggles, and respiratory protection due to toxicity risks (H315/H319: skin/eye irritation) .
  • Avoid open flames (P210) and store under inert gas (P233) to prevent decomposition .
    • Disposal : Incinerate in certified facilities to avoid environmental release (P501) .

Advanced Research Questions

Q. How do substituents (e.g., methoxy vs. ethyl) on 2,2'-bipyridine ligands influence catalytic activity in metal complexes?

  • Case Study : Pt(II) complexes with this compound exhibit lower reactivity in rollover cyclometalation compared to ethyl-substituted analogs due to:

  • Electronic Effects : Methoxy’s electron-donating nature stabilizes metal centers, reducing oxidative addition rates .
  • Steric Effects : Larger substituents hinder ligand flexibility, impacting catalytic turnover .
    • Experimental Design : Compare reaction kinetics using cyclic voltammetry (redox potentials) and DFT calculations (electronic structure analysis) .

Q. What contradictions exist in thermal stability data for this compound metal complexes, and how can they be resolved?

  • Conflict : Fe(II)-bipyridine complexes decompose at ~475°C to form Fe₂O₃ nanoparticles , while Pt(II) complexes show higher stability (>500°C) .
  • Resolution :

  • Use thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air).
  • Correlate stability with metal-ligand bond strength via XAS (X-ray absorption spectroscopy) .

Q. How can substituent effects be leveraged to enhance photocatalytic performance in water oxidation systems?

  • Research Findings : Copper complexes with this compound show tunable MLCT states , improving light absorption and catalytic turnover in artificial photosynthesis .
  • Methodology :

  • Synthesize derivatives with electron-withdrawing (Cl, Br) or donating (NH₂, OCH₃) groups.
  • Evaluate performance via oxygen evolution rates and transient absorption spectroscopy .

Q. What environmental persistence data exist for this compound, and how should this inform disposal practices?

  • Mobility in Soil : Estimated log Koc = 160 indicates moderate mobility, posing groundwater contamination risks .
  • Mitigation : Use solid-phase extraction (SPE) columns to capture ligand residues in lab wastewater before disposal .

Properties

IUPAC Name

2-methoxy-6-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-14-11-7-4-6-10(13-11)9-5-2-3-8-12-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJZKPCXIIAKKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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